molecular formula C12H14O4 B3028651 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate CAS No. 254900-07-7

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate

Cat. No.: B3028651
CAS No.: 254900-07-7
M. Wt: 222.24 g/mol
InChI Key: JJMQLQLMPJLIPZ-UHFFFAOYSA-N
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Description

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate is a chemical compound known for its unique structure and properties. It is also referred to as Methacrylic Acid 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Ester . This compound is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate typically involves the esterification of methacrylic acid with the corresponding alcohol. The reaction is usually carried out under acidic conditions to facilitate the esterification process . The reaction conditions often include the use of a catalyst, such as sulfuric acid, and the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to obtaining a product with high purity and desired properties .

Chemical Reactions Analysis

Types of Reactions

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products depending on the nucleophile used .

Scientific Research Applications

2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique structural features, which confer specific reactivity and stability. These properties make it particularly valuable in applications requiring precise control over chemical reactions and product properties .

Properties

IUPAC Name

(5-oxo-4-oxatricyclo[4.2.1.03,7]nonan-2-yl) 2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-5(2)11(13)15-9-6-3-7-8(4-6)12(14)16-10(7)9/h6-10H,1,3-4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMQLQLMPJLIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1C2CC3C1OC(=O)C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347029
Record name 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254900-07-7
Record name 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Oxohexahydro-2H-3,5-methanocyclopenta[b]furan-6-yl Methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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